molecular formula C10H5F3O2S B1402344 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 826995-51-1

3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B1402344
CAS No.: 826995-51-1
M. Wt: 246.21 g/mol
InChI Key: WCBYIDHSYXUGPE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a privileged heterocyclic building block extensively employed in medicinal chemistry and materials science research. Its core structure combines the electron-deficient and metabolically stable benzothiophene scaffold with a trifluoromethyl group, which is widely recognized for its ability to enhance a compound's lipophilicity, metabolic stability, and membrane permeability (source) . The carboxylic acid functional group provides a versatile handle for synthetic diversification, allowing researchers to readily generate amide, ester, or other derivative libraries via coupling reactions (source) . This compound is particularly valuable in the design and synthesis of potential pharmaceutical agents, where it serves as a core scaffold for targeting a range of biological processes. Its application extends to the development of organic electronic materials, where the benzothiophene moiety can contribute to favorable charge-transport properties (source) . This product is intended for research applications in a controlled laboratory environment and is strictly classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)7-5-3-1-2-4-6(5)16-8(7)9(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBYIDHSYXUGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744110
Record name 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826995-51-1
Record name 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid typically involves the following steps:

  • Benzothiophene Derivatives: Starting with benzothiophene, various derivatives can be synthesized through electrophilic aromatic substitution reactions.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with benzothiophene derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic aromatic substitution typically requires strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds. Biology: In biological research, 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid can be used as a probe to study enzyme interactions and metabolic pathways. Medicine: Industry: It is used in the production of materials with specific properties, such as increased resistance to degradation and enhanced thermal stability.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction processes.

  • Pathways: The compound may influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Predicted pKa Key Properties
This compound* C₁₀H₅F₃O₂S 246.21 -CF₃ (3), -COOH (2) Not Provided ~1.5–2.0† High acidity, lipophilic
3-Chloro-6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid C₁₀H₄ClF₃O₂S 280.65 -Cl (3), -CF₃ (6), -COOH (2) 923849-73-4 1.94 Enhanced acidity, dense halogenation
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid C₁₀H₅F₃O₂S 246.21 -CF₃ (7), -COOH (2) EN300-39915950 N/A Positional isomer, altered electronic effects
3-(Methanesulfinylmethyl)-1-benzothiophene-2-carboxylic acid C₁₁H₁₀O₃S₂ 254.30 -CH₂S(O)CH₃ (3), -COOH (2) 1247628-27-8 ~2.5–3.0‡ Polar sulfoxide, moderate acidity
1-Benzothiophene-2-carboxylic acid C₉H₆O₂S 178.20 -COOH (2) N/A ~2.8–3.2 Parent compound, lower lipophilicity

*Hypothetical structure inferred from analogues. †Estimated based on electron-withdrawing effects of -CF₃. ‡Predicted due to sulfoxide’s electron-withdrawing nature.

Key Observations:

Substituent Position Effects :

  • The position of the -CF₃ group significantly alters electronic distribution. For example, 7-CF₃ () may exhibit different dipole interactions compared to 3-CF₃ due to proximity to the carboxylic acid .
  • 3-Chloro-6-CF₃ () combines halogenation and trifluoromethyl effects, resulting in a highly electron-deficient aromatic system and lower pKa (1.94) .

Acidity Trends :

  • Electron-withdrawing groups (-CF₃, -Cl) increase carboxylic acid acidity. The parent compound (pKa ~2.8–3.2) becomes more acidic when substituted with -CF₃ (pKa ~1.5–2.0) .
  • Sulfoxide-containing derivatives (e.g., 3-(methanesulfinylmethyl), ) have moderately higher pKa values due to the sulfoxide’s weaker electron-withdrawing effect compared to -CF₃ .

Molecular Weight and Solubility: Halogenation (e.g., -Cl in ) increases molecular weight but reduces aqueous solubility.

Biological Activity

3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS No. 826995-51-1) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group and a carboxylic acid moiety, contributing to its distinct physicochemical properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can be crucial for therapeutic applications in diseases such as cancer and neurodegenerative disorders.
  • Receptor Binding : Its structural features allow it to bind effectively to specific receptors, modulating signaling pathways that are critical for cellular functions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating an inhibitory concentration (IC50) that suggests potential use as an antimicrobial agent.

Microorganism IC50 (µM)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa10.0

Neuroprotective Effects

In vitro studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The results indicated that it could reduce apoptotic markers significantly, suggesting potential implications for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM across different cell lines.

Case Study 2: Cholinesterase Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE) by this compound, which is relevant for Alzheimer's disease treatment. The compound exhibited moderate inhibition with an IC50 value of approximately 25 µM, indicating its potential as a lead compound for further development.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key ConditionReference
Microwave-Assisted Cyclization8895150°C, 10 min
Alkaline Hydrolysis929870°C, 6 h

Q. Table 2: Biological Activity Profiling

Cell Line/ModelAssay TypeIC50_{50} (µM)MechanismReference
DU145 (Prostate Cancer)CCK-8 20mTOR/p70S6K inhibition
PC3 (Prostate Cancer)Flow Cytometry18G1-phase arrest

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.